PNU-292137

Description

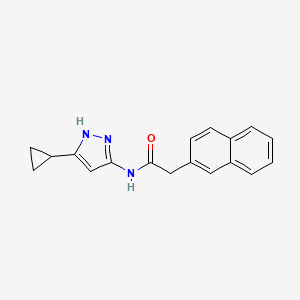

has antineoplastic activity; structure in first source

Properties

CAS No. |

326823-27-2 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C18H17N3O/c22-18(19-17-11-16(20-21-17)14-7-8-14)10-12-5-6-13-3-1-2-4-15(13)9-12/h1-6,9,11,14H,7-8,10H2,(H2,19,20,21,22) |

InChI Key |

RIGZCVNCFXYBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CPN-acetamide N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

PNU-292137: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. As a member of the 3-aminopyrazole (B16455) class of inhibitors, this compound exerts its anti-proliferative effects by targeting the ATP-binding pocket of the CDK2/cyclin A and CDK2/cyclin E complexes. This inhibition leads to cell cycle arrest, primarily at the G1/S transition, and demonstrates in vivo antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK2

This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression. The 3-aminopyrazole scaffold of this compound is crucial for its inhibitory activity, forming hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.

Binding Affinity and Potency

This compound demonstrates nanomolar potency against its primary targets, the CDK2/cyclin A and CDK2/cyclin E complexes. The inhibitory activity is summarized in the table below.

| Target Complex | IC50 (nM) |

| CDK2/cyclin A | 37[1] |

| CDK2/cyclin E | 92 |

Table 1: In vitro inhibitory potency of this compound against CDK2 complexes.

Signaling Pathway Modulation

The inhibition of CDK2 by this compound has significant downstream consequences on the cell cycle regulatory network. The primary signaling pathway affected is the G1/S checkpoint control.

Figure 1: this compound Signaling Pathway. Inhibition of CDK2/cyclin complexes by this compound prevents the phosphorylation of Rb, leading to G1/S arrest, and can also impact the G2/M transition through Cdc25A inactivation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against CDK2/cyclin A and CDK2/cyclin E.

3.1.1. Materials

-

Recombinant human CDK2/cyclin A and CDK2/cyclin E complexes

-

Substrate: Histone H1 for CDK2/cyclin A, Retinoblastoma (Rb) protein for CDK2/cyclin E

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

3.1.2. Procedure

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, the respective CDK2/cyclin complex, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Figure 2: In Vitro Kinase Inhibition Assay Workflow. A generalized workflow for determining the inhibitory activity of this compound against CDK2 complexes.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model. The A2780 ovarian cancer cell line is suggested based on studies with a successor compound.

3.2.1. Materials

-

A2780 human ovarian cancer cells

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Calipers

-

Dosing gavage needles

3.2.2. Procedure

-

Culture A2780 cells to 80-90% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously implant 0.1 mL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound in the vehicle.

-

Administer this compound or vehicle to the respective groups via oral gavage once daily. A typical dose for a CDK2 inhibitor might range from 25-100 mg/kg.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

References

PNU-292137: A Technical Guide to its Inhibition of CDK2/Cyclin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] As a member of the 3-aminopyrazole (B16455) class of compounds, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a compound of interest in cancer research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory action against the CDK2/cyclin A complex, relevant experimental data, and detailed methodologies for its evaluation.

The CDK2/cyclin A complex plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 to S phase and through S phase progression. Dysregulation of this complex is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor, binding to the hydrophobic pocket at the back of the CDK2 ATP binding site, thereby blocking its kinase activity.[1]

Quantitative Data

The inhibitory activity of this compound and its closely related analog, PHA-533533, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for these compounds.

Table 1: In Vitro Inhibitory Activity of this compound and PHA-533533

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | CDK2/cyclin A | Kinase Assay | 37 | - | [2][3] |

| This compound | CDK2/cyclin E | Kinase Assay | 92 | - | [1] |

| PHA-533533 | CDK2/cyclin A | Kinase Assay | - | 31 | [4] |

Table 2: In Vivo Antitumor Efficacy

| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| This compound | Mouse Xenograft | Not Specified | > 50% | [2][3] |

| PHA-533533 | A2780 (Ovarian Cancer) | Not Specified | 70% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

This protocol is adapted from standard procedures for measuring CDK2 kinase activity using a radiometric assay with Histone H1 as a substrate.

Materials:

-

Active CDK2/cyclin A enzyme

-

Histone H1 (substrate)

-

This compound

-

[γ-³²P]ATP

-

5X Kinase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1, and active CDK2/cyclin A enzyme in a microcentrifuge tube.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the paper once with acetone.

-

Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., human colon and prostate tumor cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control to determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation (e.g., A2780 ovarian cancer cells)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice according to a predetermined dosing schedule and route (e.g., oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

-

Monitor the body weight and overall health of the animals as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The CDK2/cyclin A complex is a central regulator of the cell cycle. Its inhibition by this compound leads to cell cycle arrest and a subsequent block in proliferation. The following diagram illustrates the core signaling pathway.

Caption: CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization [pubmed.ncbi.nlm.nih.gov]

PNU-292137: A Technical Guide to its Selectivity for CDK2/Cyclin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent 3-aminopyrazole (B16455) inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the selectivity of this compound for the CDK2/cyclin E complex, including quantitative biochemical data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating CDK2 inhibition.

Introduction to this compound and its Target: CDK2/Cyclin E

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in association with their cyclin regulatory subunits, are central to the control of the cell cycle. The CDK2/cyclin E complex, in particular, plays a pivotal role in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1][2] Consequently, the development of small molecule inhibitors targeting CDK2 has been a significant focus in the pursuit of novel anticancer therapeutics.

This compound emerged from a high-throughput screening effort as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E.[3] It belongs to the 3-aminopyrazole class of compounds and has demonstrated antitumor activity in preclinical models.[3][4] This guide focuses on the selectivity of this compound for the CDK2/cyclin E complex, providing a detailed analysis for researchers and drug developers.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against CDK2 complexed with its two principal cyclin partners, cyclin A and cyclin E, was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Complex | IC50 (nM) |

| CDK2/Cyclin A | 37 |

| CDK2/Cyclin E | 92 |

Data sourced from Pevarello et al., 2004.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of the CDK2/cyclin E complex. This intervention blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-292137: A Technical Guide to a Potent CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a member of the 3-aminopyrazole (B16455) class of kinase inhibitors.[1] Its structure is characterized by a central aminopyrazole core, a cyclopropyl (B3062369) group, and a naphthylacetamide moiety.

| Property | Value | Reference |

| IUPAC Name | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | [1] |

| SMILES | O=C(Cc1ccc2ccccc2c1)Nc1cc(C2CC2)n[nH]1 | |

| Molecular Formula | C21H19N3O | |

| Molecular Weight | 329.4 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Limited aqueous solubility | [2] |

| Plasma Protein Binding | High (99%) | [2] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the potent and selective inhibition of CDK2. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, this compound induces cell cycle arrest and exhibits antitumor activity.

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in cell cycle progression and the point of inhibition by this compound.

References

PNU-292137: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Developed as a part of a 3-aminopyrazole (B16455) series, this compound demonstrates nanomolar efficacy against the CDK2/cyclin A complex and has shown in vivo antitumor activity.[1][2] Understanding the precise mechanism by which this compound induces cell cycle arrest is critical for its evaluation as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Core Mechanism: Inhibition of CDK2 and Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process orchestrated by cyclins and cyclin-dependent kinases (CDKs). This compound exerts its primary effect by targeting CDK2, a serine/threonine kinase that forms complexes with cyclin E and cyclin A to govern critical cell cycle transitions.

-

G1/S Transition: The CDK2/cyclin E complex is instrumental in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. It phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes necessary for DNA replication. Inhibition of CDK2/cyclin E by this compound is expected to prevent Rb phosphorylation, thereby maintaining E2F in an inhibited state and causing the cell to arrest in the G1 phase.

-

S and G2/M Progression: The CDK2/cyclin A complex is active during the S and G2 (second gap) phases and is essential for the progression through these phases and the entry into mitosis (M phase). By inhibiting CDK2/cyclin A, this compound can potentially lead to an arrest in the G2/M phase of the cell cycle.

The dual inhibition of both CDK2/cyclin E and CDK2/cyclin A complexes by this compound suggests a multi-phasic impact on the cell cycle, with the predominant effect likely being a robust G1 arrest, and a potential for G2/M arrest depending on the cellular context and concentration of the compound.

Data Presentation: Expected Effects of this compound on Cell Cycle Distribution

While specific quantitative data for this compound's effect on cell cycle distribution is not publicly available in the reviewed literature, the following table represents the expected outcome of a flow cytometry experiment on a cancer cell line treated with a potent CDK2 inhibitor like this compound. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase and a potential accumulation in the G2/M phase at higher concentrations, consistent with its mechanism of action.

| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |

| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.9 | 16.3 ± 1.2 |

| This compound | 50 | 68.9 ± 3.0 | 15.4 ± 2.2 | 15.7 ± 1.6 |

| This compound | 100 | 75.3 ± 2.8 | 8.9 ± 1.7 | 15.8 ± 1.4 |

| This compound | 500 | 70.1 ± 3.5 | 7.5 ± 1.3 | 22.4 ± 2.1 |

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected biological effect of a CDK2 inhibitor. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer, MCF-7 breast cancer) should be used.

-

Culture Conditions: Cells are to be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

-

Treatment: Cells are seeded at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are then incubated for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are washed with phosphate-buffered saline (PBS) and detached using trypsin-EDTA. The trypsin is neutralized with a medium containing FBS, and the cells are collected by centrifugation.

-

Fixation: The cell pellet is washed with ice-cold PBS and then fixed by resuspending in ice-cold 70% ethanol (B145695), added dropwise while gently vortexing to prevent clumping. Cells are fixed for at least 2 hours at 4°C.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium (B1200493) iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Flow Cytometry: The stained cells are incubated in the dark at room temperature for 30 minutes before analysis on a flow cytometer. The PI fluorescence is measured using a linear scale, and at least 10,000 events are collected for each sample. The cell cycle distribution (G0/G1, S, and G2/M phases) is analyzed using appropriate software (e.g., ModFit LT, FlowJo).

Western Blot Analysis of Cell Cycle Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and clarified by centrifugation.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin A, Cyclin E, Phospho-Rb (Ser807/811), total Rb, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis can be performed to quantify the relative protein expression levels.

Mandatory Visualizations

Caption: CDK2 signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for analyzing the effects of this compound.

References

In Vitro Antitumor Activity of PNU-292137: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, a key complex involved in cell cycle regulation. Dysregulation of the CDK2/cyclin A complex is a common feature in many cancers, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the in vitro antitumor activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its known inhibitory activity.

Core Mechanism of Action: Inhibition of the CDK2/Cyclin A Complex

This compound exerts its antitumor effects by directly inhibiting the kinase activity of the CDK2/cyclin A complex. This inhibition disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The key substrate of CDK2/cyclin A is the Retinoblastoma protein (pRb). In a normal cell cycle, CDK2/cyclin A phosphorylates pRb, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and S-phase entry. By inhibiting CDK2/cyclin A, this compound prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle and inducing apoptosis.

Data Presentation

Quantitative Data Summary

Published literature on the in vitro antitumor activity of this compound across a broad panel of cancer cell lines is limited. The primary reported activity is its potent inhibition of the target enzyme.

| Target Enzyme | IC50 (nM) | Reference |

| CDK2/cyclin A | 37 | [1][2] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK2, preventing pRb hyperphosphorylation and subsequent S phase entry.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for characterizing the in vitro antitumor effects of this compound.

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin A complex.

Materials:

-

Recombinant human CDK2/cyclin A enzyme

-

Histone H1 (as substrate)

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer

-

SDS-PAGE apparatus

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant CDK2/cyclin A, and varying concentrations of this compound.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, along with the histone H1 substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated histone H1 using a phosphorimager and quantify the band intensities.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in culture plates and treat with this compound at concentrations around the IC50 value for a defined time period (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution containing RNase A

-

70% cold ethanol (B145695)

-

Flow cytometer

Protocol:

-

Treat cultured cancer cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To examine the effect of this compound on the phosphorylation of pRb and the expression of downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-pRb, total pRb, and E2F

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting apparatus

Protocol:

-

Treat cells with this compound for a selected time period.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a specific and potent inhibitor of the CDK2/cyclin A complex. Its in vitro antitumor activity stems from its ability to induce cell cycle arrest at the G1/S transition and subsequently trigger apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound and other CDK2 inhibitors. Further studies are warranted to establish a broad in vitro antiproliferative profile of this compound across a diverse range of human cancer cell lines to better delineate its therapeutic potential.

References

PNU-292137: An In-depth Technical Guide to In Vivo Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound

This compound has demonstrated significant antitumor activity in preclinical in vivo models. The primary efficacy endpoint reported is Tumor Growth Inhibition (TGI).

| Compound | Animal Model | Tumor Model | Efficacy | Citation |

| This compound | Mouse | Xenograft | >50% TGI | [1][2] |

A subsequent lead optimization program building upon the this compound scaffold led to the development of PHA-533533, a compound with improved physicochemical properties and enhanced in vivo activity.

| Compound | Animal Model | Tumor Model | Efficacy | Citation |

| PHA-533533 | Mouse | A2780 Xenograft | 70% TGI | [3] |

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its antitumor effects by inhibiting the CDK2/cyclin A complex, a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][4] The binding of cyclin A to CDK2 activates the kinase, which then phosphorylates various substrate proteins essential for DNA replication and cell division.[5][6][7] By blocking the activity of this complex, this compound effectively halts the proliferation of cancer cells.

References

- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]

- 7. G1/S transition - Wikipedia [en.wikipedia.org]

A Technical Deep Dive: Unraveling the Interaction of PNU-292137 with the ATP Binding Pocket of CDK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with its target's ATP binding pocket. By examining crystallographic data, binding affinities, and the downstream cellular consequences of this interaction, we provide a comprehensive resource for researchers in oncology and drug discovery.

Core Interaction: this compound and the CDK2 ATP-Binding Pocket

This compound is a nanomolar inhibitor of the CDK2/cyclin A complex, a key regulator of cell cycle progression.[1] Its mechanism of action relies on its ability to competitively bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle transitions.

The crystal structure of this compound in complex with CDK2/Cyclin A (PDB ID: 1VYW) reveals the precise molecular interactions underpinning its inhibitory activity.[1][2] Like many ATP-competitive inhibitors, this compound forms critical hydrogen bonds with the hinge region of the kinase. Specifically, interactions with the backbone amide and carbonyl groups of residues such as Glu81 and Leu83 are crucial for anchoring the inhibitor within the active site. The specificity and potency of this compound are further defined by the hydrophobic and van der Waals interactions between the inhibitor's chemical moieties and the surrounding amino acid residues of the ATP binding pocket.

Quantitative Analysis of Binding Affinity

The potency of this compound and its derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of the inhibitor required to reduce the enzymatic activity of CDK2 by 50%. A related, optimized compound, PHA-533533, which was developed from the same 3-aminopyrazole (B16455) class, demonstrates a strong binding affinity with a measured inhibition constant (Ki).[3]

| Compound | Target | Assay Type | Value | Units | Reference |

| This compound | CDK2/cyclin A | IC50 | 37 | nM | [1] |

| PHA-533533 | CDK2/cyclin A | Ki | 31 | nM | [3] |

Downstream Signaling Effects: G1 Cell Cycle Arrest

The inhibition of the CDK2/cyclin E and CDK2/cyclin A complexes by this compound has profound effects on cell cycle progression. A primary consequence is the arrest of the cell cycle in the G1 phase.[4][5][6] This occurs because CDK2 is essential for the phosphorylation of the Retinoblastoma protein (pRb).[7][8] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[7][9] By preventing pRb phosphorylation, this compound maintains the pRb-E2F complex, thus halting the cell cycle at the G1/S checkpoint.[8][10]

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: pdb_00001vyw [wwpdb.org]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase-mediated phosphorylation of RBP1 and pRb promotes their dissociation to mediate release of the SAP30·mSin3·HDAC transcriptional repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

PNU-292137: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] By targeting the CDK2/cyclin A and CDK2/cyclin E complexes, this compound effectively halts the cell cycle at the G1/S transition, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical cancer studies.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition and DNA replication. Consequently, CDK2 has emerged as a promising therapeutic target for cancer intervention.

This compound is a 3-aminopyrazole (B16455) derivative identified through high-throughput screening as a potent inhibitor of CDK2.[2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo antitumor activity in xenograft models.[1] This guide details the technical information required for the effective application of this compound in a research setting.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of its key substrates. The primary targets of this compound are the CDK2/cyclin E and CDK2/cyclin A complexes.

The signaling pathway affected by this compound is central to cell cycle control. In a normal cell cycle, the retinoblastoma protein (pRb) is sequentially phosphorylated by CDK4/6-cyclin D and then by CDK2-cyclin E. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA synthesis. By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby repressing the transcription of S-phase genes and causing cell cycle arrest in the G1 phase.

References

PNU-292137: A Technical Review of a Potent CDK2/Cyclin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Identified from a 3-aminopyrazole (B16455) chemical class, it demonstrates significant inhibitory activity against the CDK2/cyclin A and CDK2/cyclin E complexes, key regulators of cell cycle progression.[1][2] The disruption of the cell cycle is a hallmark of cancer, and as such, inhibitors of CDKs have been a focal point of anti-cancer drug discovery.[1] this compound has shown in vivo antitumor activity in a mouse xenograft model, making it a significant compound for further investigation and a lead for the development of optimized analogs.[1][3] This document provides a comprehensive technical overview of the available scientific literature on this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK2 kinase.[4] X-ray crystallography studies of this compound in complex with CDK2/cyclin A (PDB ID: 1VYW) have elucidated its binding mode. The 3-aminopyrazole scaffold of the molecule forms a characteristic hydrogen bond triad (B1167595) with the hinge region of the kinase's ATP-binding pocket.[4] Specifically, the three nitrogen atoms of the pyrazole (B372694) ring engage in a donor-acceptor-donor hydrogen bonding pattern with the backbone of Glu81 and Leu83 in CDK2.[4] This interaction is a common feature for many kinase inhibitors and is crucial for its inhibitory activity. The lipophilic cyclopropyl (B3062369) group at the 5-position of the pyrazole ring occupies a narrow hydrophobic pocket, further stabilizing the binding.[4] By occupying the ATP-binding site, this compound prevents the phosphorylation of key substrates by CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of this compound.

In Vitro Potency

| Target | IC50 (nM) | Reference |

| CDK2 / Cyclin A | 37 | [1][2] |

| CDK2 / Cyclin E | 92 | [2] |

In Vivo Antitumor Activity

| Xenograft Model | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| A2780 (Human Ovarian) | This compound | Not Specified | > 50% | [1] |

Signaling Pathway and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the G1/S phase transition of the cell cycle. This compound inhibits this pathway, leading to cell cycle arrest.

Caption: The inhibitory action of this compound on the CDK2/Cyclin complexes.

In Vivo Xenograft Study Workflow

The following diagram outlines a general experimental workflow for evaluating the antitumor efficacy of a compound like this compound in a xenograft mouse model.

Caption: A typical workflow for assessing in vivo antitumor activity.

Experimental Protocols

While the full experimental details from the primary literature are not publicly available, the following are representative protocols for the key assays used to characterize this compound.

CDK2/Cyclin A Kinase Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of the CDK2/cyclin A complex.

Materials:

-

Recombinant human CDK2/cyclin A enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1 or a specific peptide with a phosphorylation site)

-

This compound stock solution in DMSO

-

Detection reagent (e.g., a phosphospecific antibody or a system to measure ADP production like ADP-Glo™)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the CDK2/cyclin A enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the extent of substrate phosphorylation or ADP production using the chosen detection method.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Human Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the antitumor efficacy of a compound in a mouse model.

Materials:

-

Human tumor cell line (e.g., A2780 ovarian carcinoma)

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the A2780 cells under standard conditions.

-

Harvest the cells and resuspend them in PBS, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice regularly for tumor formation and growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the mice.

-

Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of this compound.

Lead Optimization and Future Directions

This compound served as a valuable lead compound for further optimization.[3] Subsequent research focused on improving its physicochemical properties, such as solubility and plasma protein binding, which were identified as potential liabilities.[3] This led to the development of analogs like PHA-533533, which exhibited improved drug-like properties and enhanced in vivo efficacy.[3] The study of this compound and its derivatives continues to provide valuable insights into the structural requirements for potent and selective CDK2 inhibition and serves as a foundation for the development of next-generation cell cycle inhibitors for cancer therapy.

References

- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PNU-292137: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2) complexed with cyclin A and cyclin E.[1] As a member of the 3-aminopyrazole (B16455) class of compounds, it represents a key milestone in the development of antitumor agents aimed at disrupting aberrant cell cycle progression, a hallmark of many cancers.[1][2] This technical guide provides a comprehensive summary of the available preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activity, and relevant physicochemical properties.

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its antitumor effects by inhibiting the kinase activity of CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are crucial for the G1/S phase transition and S phase progression of the cell cycle. By binding to the ATP pocket of CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb).[1][3] Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis.[3][4] This ultimately leads to cell cycle arrest and the inhibition of tumor cell proliferation.[1]

CDK2 Signaling Pathway and Point of Inhibition by this compound

Caption: this compound inhibits CDK2/cyclin E and CDK2/cyclin A, blocking pRb hyperphosphorylation and S phase entry.

In Vitro Activity

Enzyme Inhibition

This compound is a nanomolar inhibitor of the CDK2/cyclin A complex.[1]

| Target | IC50 (nM) |

| CDK2/cyclin A | 37 |

Table 1: this compound CDK2/cyclin A Inhibition. [1]

Cell Proliferation

While specific cell proliferation data for this compound is not extensively available, a closely related and optimized successor compound, PHA-533533, demonstrated submicromolar IC50 values against various tumor cell lines.[2]

In Vivo Antitumor Efficacy

This compound has demonstrated in vivo antitumor activity in a mouse xenograft model, with a reported tumor growth inhibition (TGI) of over 50%.[1] Further details on the specific dosing and TGI for this compound are not publicly available.

However, the lead optimization of this compound resulted in the development of PHA-533533, which exhibited enhanced in vivo efficacy.[2]

| Compound | Xenograft Model | Tumor Growth Inhibition (TGI) |

| This compound | Mouse Xenograft | > 50% |

| PHA-533533 | A2780 | 70% |

Table 2: In Vivo Antitumor Activity of this compound and its Successor, PHA-533533. [1][2]

Physicochemical and Pharmacokinetic Properties

The development of this compound was part of a lead optimization process aimed at improving physicochemical properties.[2] While detailed pharmacokinetic parameters for this compound are not published, comparative data with its successor, PHA-533533, provides some insights. The starting lead for PHA-533533, understood to be this compound or a closely related analog, had high plasma protein binding.[2]

| Property | This compound (or starting lead) | PHA-533533 |

| Solubility | Baseline | >10x |

| Plasma Protein Binding | 99% | 74% |

Table 3: Comparative Physicochemical Properties. [2]

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. The following are generalized protocols representative of the types of assays used in the preclinical evaluation of CDK2 inhibitors.

CDK2/Cyclin A Kinase Inhibition Assay (Generalized Protocol)

This type of assay is used to determine the concentration of an inhibitor required to block 50% of the kinase activity (IC50).

Caption: Generalized workflow for an in vitro CDK2/cyclin A kinase inhibition assay.

Methodology:

-

Reagent Preparation: A kinase buffer containing necessary salts and cofactors is prepared. ATP and a suitable substrate, such as Histone H1, are also prepared in this buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Enzyme-Inhibitor Incubation: Recombinant human CDK2/cyclin A enzyme is pre-incubated with the various concentrations of this compound.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP or through antibody-based detection of the phosphorylated substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model (Generalized Protocol)

This protocol outlines the general steps for evaluating the antitumor efficacy of a compound in a mouse model with a human tumor xenograft.

Caption: General experimental workflow for an in vivo xenograft study.

Methodology:

-

Cell Culture: A human tumor cell line, such as A2780 ovarian carcinoma, is cultured in vitro.

-

Tumor Implantation: A suspension of the tumor cells is subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group and a vehicle control group.

-

Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

-

Monitoring: Tumor dimensions and the body weight of the mice are measured regularly throughout the study.

-

Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration of treatment. The final tumor volumes are compared between the treated and control groups to calculate the percentage of tumor growth inhibition (TGI).

Conclusion

This compound is a potent inhibitor of CDK2/cyclin A and a valuable lead compound in the development of anticancer therapeutics. Its ability to induce tumor growth inhibition in a preclinical model highlights the potential of targeting the cell cycle in cancer therapy. While further lead optimization led to the development of compounds with improved physicochemical and in vivo properties, the foundational data from this compound underscores the promise of the 3-aminopyrazole scaffold for CDK inhibition. Further investigation into the detailed pharmacokinetic profile and broader anti-proliferative activity of this compound would provide a more complete understanding of its preclinical potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kcampbell.bio.umb.edu [kcampbell.bio.umb.edu]

- 4. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

PNU-292137: An In-depth Technical Guide on Target Specificity and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent 3-aminopyrazole (B16455) derivative identified as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the target specificity and validation of this compound, drawing from available preclinical data. The document summarizes key quantitative metrics, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. While specific, detailed kinase selectivity panel data and explicit experimental protocols for this compound are not publicly available, this guide consolidates the existing knowledge and provides context through generalized protocols and established CDK2 signaling pathways.

Introduction to this compound and its Primary Target: CDK2

This compound emerged from a high-throughput screening effort as a nanomolar inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are critical regulators of cell cycle progression, particularly at the G1/S phase transition and during S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for anticancer therapeutics.[3] this compound belongs to a class of 3-aminopyrazole inhibitors and has demonstrated in vivo antitumor activity in mouse xenograft models.[4][5]

Quantitative Analysis of Target Engagement

The potency of this compound and its closely related, optimized analog, PHA-533533, has been characterized through biochemical assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | Value | Reference |

| This compound | CDK2/cyclin A | IC50 | 37 nM | [5] |

Table 2: Biochemical Potency of the Optimized Analog PHA-533533

| Compound | Target | Assay Type | Value | Reference |

| PHA-533533 | CDK2/cyclin A | Ki | 31 nM | [4] |

Note: A comprehensive kinase selectivity panel for this compound is not publicly available. Such a panel would provide crucial data on the compound's specificity against a broad range of kinases.

Signaling Pathway of CDK2 Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2. This intervention disrupts the phosphorylation of key downstream substrates, leading to cell cycle arrest and inhibition of tumor growth. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

References

- 1. Kinase Selectivity Profiling Services [promega.com]

- 2. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]

- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PNU-292137 and its Impact on Retinoblastoma Protein (Rb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract: The retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a primary regulator of the cell cycle. Its function is tightly controlled by phosphorylation, a process mediated by cyclin-dependent kinases (CDKs). Dysregulation of the Rb pathway is a hallmark of many cancers, making the CDKs that phosphorylate Rb attractive targets for therapeutic intervention. This document provides a detailed examination of PNU-292137, a potent inhibitor of CDK2, and its mechanism of action concerning the inhibition of Rb phosphorylation. We will explore the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for assessing the compound's efficacy.

Introduction: The Rb-E2F Pathway and Cell Cycle Control

Progression through the G1/S phase of the cell cycle is a crucial checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and S-phase entry.[1]

The inactivation of Rb is a sequential process driven by CDKs.[2]

-

Mid-G1 Phase: Cyclin D-CDK4/6 complexes initiate the process by mono-phosphorylating Rb.[2][3]

-

Late G1/S Phase: Cyclin E-CDK2 and Cyclin A-CDK2 complexes then hyperphosphorylate Rb at multiple serine and threonine residues.[1][4][5][6]

This hyperphosphorylation induces a conformational change in Rb, causing it to release E2F.[1] The liberated E2F transcription factors then activate the expression of S-phase genes, committing the cell to DNA synthesis and division.[1] Given its pivotal role, inhibiting the CDKs responsible for Rb hyperphosphorylation is a key strategy in cancer therapy.

This compound: A Potent CDK2 Inhibitor

This compound is a 3-aminopyrazole (B16455) compound identified as a potent, nanomolar inhibitor of CDK2/Cyclin A and CDK2/Cyclin E complexes.[7][8] Its primary mechanism of action is to block the kinase activity of these complexes, thereby preventing the hyperphosphorylation of Rb and inducing a G1 cell cycle arrest.[7][8] By maintaining Rb in its active, hypophosphorylated state, this compound effectively halts the proliferation of cancer cells that rely on this pathway.[7]

Signaling Pathway: this compound Mediated Inhibition of Rb Phosphorylation

The following diagram illustrates the canonical Rb-E2F signaling pathway and the specific point of intervention for this compound.

Caption: this compound inhibits Cyclin E/CDK2, preventing Rb hyperphosphorylation and E2F release.

Quantitative Data Summary

The potency of a kinase inhibitor is typically measured by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9] this compound has demonstrated potent inhibition of the CDK2/Cyclin A complex.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| This compound | CDK2/Cyclin A | Kinase Assay | 37 nM | [8] |

Note: IC50 values are assay-dependent and may vary based on experimental conditions such as ATP and substrate concentrations.

Experimental Protocols

Assessing the efficacy of a CDK inhibitor like this compound in a cellular context involves measuring the phosphorylation status of its direct downstream target, Rb. Western blotting is a standard and robust method for this analysis.[1][10]

Protocol: Western Blot Analysis of Rb Phosphorylation

This protocol provides a framework for treating a relevant cancer cell line (e.g., HCT116, A2780) with this compound and quantifying the change in phosphorylated Rb (pRb) levels relative to total Rb.[11]

1. Cell Culture and Treatment:

-

Seed the chosen cell line in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.[1]

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with a dose-response curve of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined duration (e.g., 24 hours).[1]

-

Include a vehicle-only control (DMSO) at the same final concentration as the highest drug dose.[1]

2. Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Quantify the protein concentration using a standard method like the BCA or Bradford assay.[1]

3. SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95-100°C for 5-10 minutes.

-

Resolve the protein samples on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

4. Immunodetection:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% non-fat milk in TBST).[10]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using a digital imaging system.[1]

-

Quantify the band intensities using densitometry software.

-

Normalize the pRb signal to the total Rb signal for each sample to determine the ratio of phosphorylated to total protein.[10]

The following diagram outlines the experimental workflow.

Caption: Workflow for Western blot analysis of Rb phosphorylation after this compound treatment.

Conclusion

This compound is a specific and potent inhibitor of CDK2, a key kinase responsible for the hyperphosphorylation and inactivation of the Rb tumor suppressor protein. By blocking this critical step in the G1/S transition, this compound can effectively halt cell cycle progression. The experimental protocols outlined here provide a robust methodology for researchers to validate the on-target cellular activity of this compound and similar CDK2 inhibitors by directly measuring the phosphorylation status of Rb. This targeted approach continues to be a promising strategy in the development of novel anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosyn.com [biosyn.com]

- 6. Phosphorylation of the retinoblastoma protein by cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PNU-292137 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A.[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a key regulator of the G1/S phase transition. By inhibiting CDK2/cyclin A, this compound can block the cell cycle and has demonstrated anti-tumor activity. This document provides detailed protocols for the preparation and use of this compound in cell culture for assessing its effects on cell viability and for exploring its potential applications in neuronal differentiation and neuroprotection based on the known roles of CDK2 in these processes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK2/cyclin A complex. This complex plays a crucial role in the progression of the cell cycle from the G1 to the S phase. CDK2/cyclin A phosphorylates key substrates, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S boundary.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Target | IC50 | Assay Type | Reference |

| CDK2/cyclin A | 37 nM | Biochemical Assay | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cells of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth during the experiment. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][4]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Hypothetical Protocol: Induction of Neuronal Differentiation

This hypothetical protocol is based on the principle that CDK inhibition can promote neuronal differentiation. It should be optimized for the specific cell line used.

Cell Lines: SH-SY5Y or Neuro-2a (N2a) cells are commonly used for neuronal differentiation studies.[6][7][8][9][10][11][12]

Materials:

-

SH-SY5Y or N2a cells

-

Growth medium (e.g., DMEM/F12 with 10% FBS for SH-SY5Y; EMEM with 10% FBS for N2a)[10]

-

Differentiation medium (low serum, e.g., 1% FBS, and may contain retinoic acid)[9]

-

This compound stock solution

-

Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips in multi-well plates at a low density to allow for neurite outgrowth.

-

Initiation of Differentiation: Once cells are attached, replace the growth medium with differentiation medium.

-

Treatment: Add different concentrations of this compound to the differentiation medium. Include a positive control (e.g., known differentiation inducer like retinoic acid) and a vehicle control.

-

Incubation: Culture the cells for several days (e.g., 3-7 days), changing the medium with fresh this compound every 2-3 days.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., bovine serum albumin or serum).

-

Incubate with primary antibodies against neuronal markers overnight at 4°C.[13][14]

-

Wash and incubate with fluorescently labeled secondary antibodies.[13][14]

-

-

Analysis: Visualize the cells using a fluorescence microscope. Assess morphological changes (e.g., neurite outgrowth) and the expression of neuronal markers.

Hypothetical Protocol: Assessment of Neuroprotective Effects

This protocol is a general guideline to investigate the potential neuroprotective effects of this compound against a neurotoxin.

Materials:

-

Differentiated neuronal cells (from protocol 3) or a suitable neuronal cell line.

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models; amyloid-beta for Alzheimer's disease models).

-

This compound stock solution

-

Reagents for cell viability assay (e.g., MTT)

Procedure:

-

Pre-treatment: Treat the differentiated neuronal cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of the chosen neurotoxin for an appropriate time.

-

Assessment of Cell Viability: Following the toxic insult, assess cell viability using the MTT assay as described in protocol 2.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine if the compound confers any protective effect.